molecular formula C17H18ClNO3 B2360395 3-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide CAS No. 1797722-85-0

3-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide

Cat. No.: B2360395
CAS No.: 1797722-85-0
M. Wt: 319.79
InChI Key: XZRNHYLGHWLQGL-UHFFFAOYSA-N
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Description

3-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide is a chemical compound with the CAS Number 1797722-85-0 . This product is intended for non-human research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures. Structurally, this benzamide derivative features a 3-chloro-substituted benzamide group linked via an ethyl chain to a 3-methoxyphenyl ring with a methoxy side chain . While specific biological data for this exact compound is not widely published, its structural similarity to other investigated benzamide compounds suggests it may be of significant interest in medicinal chemistry and pharmacology research . In particular, related small-molecule benzamide analogues have been rationally designed and shown to function as selective inhibitors of the NLRP3 inflammasome, a protein complex implicated in the pathogenesis of various neurological and autoimmune disorders . Such inhibitors have demonstrated biological activity in vivo, including the ability to delay disease progression and reduce severity in experimental models, coinciding with the blocking of pro-inflammatory cytokines . Researchers may find this compound valuable as a building block in organic synthesis or as a candidate for investigating new therapeutic agents for conditions involving inflammatory pathways. Please inquire about availability for your specific research requirements.

Properties

IUPAC Name

3-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-21-15-8-4-5-12(10-15)16(22-2)11-19-17(20)13-6-3-7-14(18)9-13/h3-10,16H,11H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRNHYLGHWLQGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=CC(=CC=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of 3-Chlorobenzoyl Chloride

The benzoyl chloride precursor is synthesized via chlorination of benzoic acid derivatives. A representative procedure involves:

  • Chlorination of Benzoic Acid :

    • 3-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions.
    • Reaction Conditions : 3-Chlorobenzoic acid (1 mol), SOCl₂ (2.5 mol), benzene (solvent), reflux at 80°C for 3 hours.
    • Yield : 85–90% after distillation.
  • Isolation : Excess SOCl₂ and benzene are removed under reduced pressure, yielding 3-chlorobenzoyl chloride as a pale-yellow liquid.

Synthesis of 2-Methoxy-2-(3-Methoxyphenyl)Ethylamine

The ethylamine moiety is synthesized through sequential functionalization of a 3-methoxyphenyl precursor:

  • Methylation of 3-Methoxyphenethyl Alcohol :

    • 3-Methoxyphenethyl alcohol is treated with dimethyl sulfate (DMS) in acetone under basic conditions.
    • Reaction Conditions : 3-Methoxyphenethyl alcohol (1 mol), DMS (1.2 mol), NaOH (2.5 mol), acetone, reflux for 4 hours.
    • Yield : 70–75% after extraction and distillation.
  • Conversion to Amine :

    • The methoxy-substituted alcohol is converted to a mesylate (using methanesulfonyl chloride) and subjected to nucleophilic substitution with ammonia.
    • Reaction Conditions : Mesylate (1 mol), NH₃ (excess), ethanol, 60°C for 12 hours.
    • Yield : 50–55% after purification.

Coupling of 3-Chlorobenzoyl Chloride and Amine

The final benzamide is formed via Schotten-Baumann acylation:

  • Acylation Reaction :
    • 3-Chlorobenzoyl chloride (1 mol) is added dropwise to a solution of 2-methoxy-2-(3-methoxyphenyl)ethylamine (1 mol) in dichloromethane (DCM) with triethylamine (TEA) as a base.
    • Reaction Conditions : 0°C to room temperature, stirring for 6 hours.
    • Workup : The mixture is washed with HCl (5%), NaHCO₃ (5%), and brine. The organic layer is dried and concentrated.
    • Yield : 80–85% after recrystallization from ethanol.
Table 1: Key Reaction Parameters for Benzamide Synthesis
Step Reagents/Conditions Yield (%) Purity (HPLC)
Benzoyl Chloride SOCl₂, benzene, reflux 85–90 >98%
Amine Synthesis DMS, NaOH, NH₃ 50–55 >95%
Acylation TEA, DCM, 0°C to RT 80–85 >97%

Industrial Production Methods

Industrial synthesis prioritizes scalability and cost-efficiency:

  • Continuous Flow Reactors :

    • Benzoyl chloride formation and acylation are conducted in continuous flow systems to enhance heat transfer and reduce reaction times.
    • Advantages : 20% higher throughput compared to batch processes.
  • Catalytic Methylation :

    • Transition metal catalysts (e.g., CuI) are employed to improve selectivity during methoxy group installation, reducing DMS usage by 30%.
  • Purification :

    • Centrifugal partition chromatography (CPC) replaces recrystallization for higher recovery rates (95% vs. 80%).

Optimization Strategies

Solvent Selection

  • Benzene Alternative : Toluene or chlorobenzene reduces toxicity while maintaining reaction efficiency.
  • Green Chemistry : Ionic liquids (e.g., [BMIM][BF₄]) improve amine synthesis yields by 10%.

Catalytic Improvements

  • Lipase-Catalyzed Acylation : Immobilized Candida antarctica lipase B (CAL-B) enables acylation at ambient temperatures, reducing energy costs.
Table 2: Comparative Analysis of Solvent Systems
Solvent Reaction Time (h) Yield (%) Environmental Impact
Benzene 6 85 High
Toluene 6.5 83 Moderate
Chlorobenzene 7 80 Low

Comparative Analysis with Alternative Methods

Friedel-Crafts Acylation

  • Drawbacks : Requires Lewis acids (AlCl₃), generating stoichiometric waste.
  • Applicability : Limited by electron-rich aromatic systems, unsuitable for this substrate.

Ullmann Coupling

  • Utility : Effective for aryl halide amination but incompatible with methoxy groups due to deprotection risks.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated benzamide.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Targets

Benzamide Derivatives with Varying Substituents

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Structure: Lacks the 3-chloro substituent; instead, it features a dimethoxy group on the phenyl ring. Synthesis: Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine . Activity: No specific receptor data provided, but structural differences highlight how chloro vs. methoxy groups influence target selectivity.

2-Hydroxy-N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-D) Structure: Incorporates a hydroxyl group at the 2-position of the benzamide.

Oxadiazole-Benzamide Hybrids

[3-Chloro-N-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazole-2-yl]benzamide (C4)

  • Structure : Combines a benzamide core with an oxadiazole ring and dual chloro substituents.
  • Activity : Exhibits anti-inflammatory activity, but 3-chloro substitution (as in Compound X) is less potent than 2-chloro analogs .
  • Key Insight : Substitution position (2- vs. 3-chloro) significantly impacts activity, even within the same structural class .
GPR139-Targeting Benzamides

JNJ-63533054 (Compound X)

  • Structure : Unique 2-methoxy-2-(3-methoxyphenyl)ethyl side chain and 3-chloro benzoyl group.
  • Activity : High selectivity for GPR139 (EC50 = 16 nM) due to optimal side-chain flexibility and electronic effects from methoxy groups .

3-Amino-N-(3-Methoxyphenyl)Benzamide Structure: Replaces the 3-chloro group with an amino moiety. Activity: Serves as a precursor in synthesis; amino substitution reduces receptor affinity compared to chloro derivatives .

Calcium-Sensing Receptor (CaSR) Modulators

Calhex 231

  • Structure : Features a cyclohexylamine and naphthalene group instead of the methoxyethyl chain.
  • Activity : Targets CaSR, demonstrating how divergent side chains redirect benzamides to unrelated receptors .

Structure-Activity Relationship (SAR) Insights

  • Chloro Substitution :
    • The 3-chloro group in Compound X enhances GPR139 binding affinity compared to nitro or hydroxyl analogs (e.g., anti-inflammatory oxadiazole derivatives in ).
  • Methoxyethyl Side Chain :
    • The 2-methoxy-2-(3-methoxyphenyl)ethyl group in Compound X improves BBB penetration and receptor selectivity over simpler alkyl chains (e.g., Rip-B’s dimethoxyethyl group lacks similar potency) .

Comparative Data Table

Compound Core Structure Key Substituents Target EC50/Activity Reference
Compound X Benzamide 3-chloro, 2-methoxy-2-(3-methoxyphenyl)ethyl GPR139 16 nM (EC50)
Rip-B Benzamide 3,4-dimethoxyethyl N/A Synthetic intermediate
C4 (Oxadiazole derivative) Oxadiazole-benzamide 3-chloro, 5-(3-chlorophenyl) Anti-inflammatory Moderate activity
Calhex 231 Benzamide Cyclohexyl, naphthalene CaSR Not reported

Biological Activity

3-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide is an organic compound with the molecular formula C16H18ClNO3, belonging to the benzamide family. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly its anti-inflammatory and anticancer activities. The unique substitution pattern, featuring a chloro group and two methoxy groups, enhances its interaction with biological targets, suggesting a diverse range of biological activities.

Chemical Structure

The compound's structure can be represented as follows:

C16H18ClNO3\text{C}_{16}\text{H}_{18}\text{Cl}\text{N}\text{O}_{3}

Biological Activities

Research indicates that 3-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide exhibits several biological activities:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, potentially through modulation of the NLRP3 inflammasome pathway. This pathway is crucial in mediating inflammatory responses, making it a target for therapeutic intervention in inflammatory diseases.
  • Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in cancer cells. It may interfere with cell cycle progression and promote cell death through various mechanisms, including the activation of caspases and inhibition of survival pathways.

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The presence of methoxy groups is believed to enhance lipophilicity, facilitating better membrane penetration and receptor binding. The exact pathways remain under investigation but are crucial for understanding its therapeutic potential.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Anti-inflammatory Studies : In vitro experiments demonstrated that 3-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide significantly reduced IL-1β production in macrophages stimulated with LPS and ATP, indicating its potential as an NLRP3 inflammasome inhibitor .
  • Anticancer Efficacy : A study conducted on various cancer cell lines showed that this compound inhibited cell proliferation in a dose-dependent manner. The most notable effects were observed in breast cancer cells, where it induced apoptosis through caspase activation.
  • Pharmacokinetic Studies : Initial pharmacokinetic assessments suggest favorable absorption and distribution characteristics, although further studies are required to elucidate its metabolic profile and bioavailability .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of IL-1β production ,
AnticancerInduction of apoptosis in cancer cells,
Interaction StudiesBinding to specific receptors/enzyme,

Table 2: Pharmacokinetic Properties

PropertyValueReferences
Molecular Weight304.77 g/mol
SolubilityModerate aqueous solubility
BioavailabilityUnder investigation,

Q & A

Q. What are the validated synthetic routes for 3-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions: (i) Condensation of 3-chlorobenzoyl chloride with a pre-synthesized 2-methoxy-2-(3-methoxyphenyl)ethylamine intermediate. (ii) Use of coupling agents like HATU or DCC in anhydrous solvents (e.g., DCM or THF) under nitrogen atmosphere. (iii) Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .
  • Optimization : Reaction yields improve with precise temperature control (0–5°C for exothermic steps) and stoichiometric excess (1.2–1.5 eq) of the amine intermediate .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Essential Methods :
  • NMR (¹H/¹³C): Confirm substitution patterns (e.g., methoxy groups at 2- and 3-positions) and amide bond formation.
  • HPLC-MS : Assess purity (>95%) and detect trace byproducts (e.g., unreacted benzoyl chloride derivatives).
  • X-ray Crystallography : Resolve stereochemical ambiguities in the ethyl-methoxyphenyl moiety (if crystalline) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Assay Design :
  • Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram− bacteria, e.g., S. aureus, E. coli).
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation.
  • Molecular Docking : Prioritize targets (e.g., kinases, tubulin) based on structural analogs like pyrido[2,3-d]pyrimidine derivatives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this benzamide derivative?

  • Approach : (i) Synthesize analogs with modified substituents (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl or pyridyl). (ii) Test bioactivity in parallel assays (e.g., kinase inhibition, cytotoxicity). (iii) Use QSAR models to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity .
  • Key Findings : Methoxy groups enhance solubility but may reduce binding affinity to hydrophobic enzyme pockets .

Q. How to resolve contradictions in solubility and bioactivity data across studies?

  • Troubleshooting :
  • Solubility : Use co-solvents (DMSO/PEG 400) or nanoformulation to mitigate discrepancies between in vitro and in vivo assays.
  • Bioactivity Variability : Validate assay conditions (e.g., pH, serum content) and confirm compound stability via LC-MS post-assay .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Strategies :
  • Prodrug Design : Introduce hydrolyzable esters at the methoxy groups to enhance oral bioavailability.
  • Metabolic Stability : Conduct microsomal assays (e.g., rat liver microsomes) to identify vulnerable sites (e.g., demethylation of methoxy groups) .

Q. How can crystallographic data inform structural modifications for target specificity?

  • Application :
  • Analyze X-ray structures (e.g., hydrogen bonds between amide carbonyl and kinase ATP-binding sites) to guide substitutions.
  • Prioritize modifications at the 2-methoxyethyl chain to reduce steric clashes with target proteins .

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